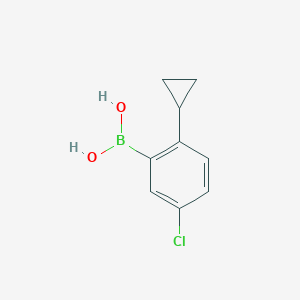

(5-Chloro-2-cyclopropylphenyl)boronic acid

Description

Properties

Molecular Formula |

C9H10BClO2 |

|---|---|

Molecular Weight |

196.44 g/mol |

IUPAC Name |

(5-chloro-2-cyclopropylphenyl)boronic acid |

InChI |

InChI=1S/C9H10BClO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6,12-13H,1-2H2 |

InChI Key |

CJXFXMULKNVBAR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C2CC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 5-chloro-2-cyclopropylphenyl bromide, in the presence of a palladium catalyst and a base like potassium acetate . The reaction conditions are generally mild and the resulting boronic acid can be purified through standard chromatographic techniques.

Industrial Production Methods: On an industrial scale, the production of (5-Chloro-2-cyclopropylphenyl)boronic acid follows similar synthetic routes but is optimized for larger batch sizes. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(5-Chloro-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-cyclopropylphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Table 1: Comparative Analysis of (5-Chloro-2-cyclopropylphenyl)boronic Acid and Analogues

Key Observations:

Electron-Withdrawing vs. In contrast, methoxy-substituted analogs (e.g., 5-Chloro-2-methoxyphenylboronic acid) exhibit slower reactivity in oxidative transformations.

Steric and Electronic Effects of Cyclopropyl :

- The cyclopropyl group introduces steric hindrance, which may reduce reaction rates in sterically demanding catalytic systems compared to smaller substituents like fluorine. However, its strained ring structure could enhance binding specificity in biological targets.

Biological Activity: Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl) demonstrate potent anticancer activity, while those with polar substituents (e.g., methoxyethyl phenoxy) show antifungal effects. The cyclopropyl variant’s bioactivity remains unexplored but warrants investigation.

Oxidative Stability: Nitro-substituted boronic acids (e.g., 4-nitrophenyl) undergo rapid H₂O₂-mediated oxidation to phenols, whereas chloro-substituted analogs likely exhibit slower conversion due to reduced electron-withdrawing effects.

Biological Activity

(5-Chloro-2-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer therapeutics. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12BClO2

- Molecular Weight : 195.54 g/mol

- Functional Groups : Boronic acid, chloro group, cyclopropyl group

The presence of the boronic acid functional group enables this compound to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.

The mechanism of action of (5-Chloro-2-cyclopropylphenyl)boronic acid primarily involves its interactions with various enzymes and proteins:

- Enzyme Inhibition : It can inhibit serine proteases by forming covalent bonds with the serine residue in the active site. This inhibition alters cellular signaling pathways that depend on protease activity.

- Molecular Interactions : The cyclopropyl group contributes rigidity to the molecule, enhancing its binding affinity and specificity towards target proteins.

1. Cellular Effects

The compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. Its effects are dose-dependent:

- Low Doses : Selectively inhibit target enzymes without significant toxicity.

- High Doses : Potentially exhibit cytotoxicity and organ damage due to excessive inhibition of essential proteases.

2. Metabolic Pathways

(5-Chloro-2-cyclopropylphenyl)boronic acid undergoes metabolic transformations involving hydrolysis, leading to the formation of phenol and boric acid. This process is mediated by enzymes that catalyze the hydrolysis of boronic acids .

3. Transport and Distribution

The compound can be taken up by cells through passive diffusion or active transport mechanisms, influenced by specific transporters and binding proteins within cellular membranes.

Research Findings

Several studies have investigated the biological activity of (5-Chloro-2-cyclopropylphenyl)boronic acid:

Antiproliferative Activity

Research indicates that boronic acids, including this compound, exhibit antiproliferative properties against various cancer cell lines. A study assessed the activity using the sulforhodamine B (SRB) assay across five different cancer cell lines, revealing significant growth inhibition at low micromolar concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (5-Chloro-2-cyclopropylphenyl)boronic acid | A2780 (Ovarian) | 10 |

| Other derivatives | MCF7 (Breast) | 15 |

| Other derivatives | A549 (Lung) | 20 |

Mechanistic Insights

Further mechanistic studies revealed that treatment with (5-Chloro-2-cyclopropylphenyl)boronic acid led to cell cycle arrest at the G2/M phase, accompanied by increased apoptosis as indicated by caspase-3 activation. These findings suggest that this compound may act as a phase cycle-specific agent in cancer therapy .

Case Studies

- In Vivo Studies : Animal models demonstrated that (5-Chloro-2-cyclopropylphenyl)boronic acid can reduce tumor growth significantly when administered at optimal doses, highlighting its potential as an anticancer agent.

- Long-Term Exposure Effects : Prolonged exposure in laboratory settings indicated cumulative effects on cellular functions, leading to sustained changes in gene expression and signaling pathways over time.

Q & A

Q. What are the established synthetic routes for (5-Chloro-2-cyclopropylphenyl)boronic acid, and how is its purity verified?

Methodological Answer: Synthesis typically involves halogenated aromatic precursors reacting with boron reagents (e.g., boronic esters or trifluoroborate salts). For example, a chlorinated cyclopropane-substituted phenol derivative may undergo Miyaura borylation using Pd catalysts under inert conditions . Post-synthesis, purity is confirmed via:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies substitution patterns and confirms cyclopropyl integration (e.g., characteristic upfield shifts for cyclopropane protons) .

- 11B NMR verifies boronic acid formation (δ ~30 ppm for arylboronic acids) .

- Mass Spectrometry (MS):

Q. Which spectroscopic techniques are most effective for characterizing (5-Chloro-2-cyclopropylphenyl)boronic acid?

Methodological Answer: A multi-technique approach is critical:

Q. How does the cyclopropyl substituent influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The cyclopropyl group:

- Steric Effects: Hinders transmetalation steps, requiring optimized ligands (e.g., SPhos or XPhos) to enhance catalytic turnover .

- Electronic Effects: Electron-donating cyclopropane may stabilize intermediates, improving yields with electron-deficient aryl halides .

- Comparative Data:

Advanced Research Questions

Q. What experimental design strategies can optimize the yield of Suzuki-Miyaura reactions using (5-Chloro-2-cyclopropylphenyl)boronic acid?

Methodological Answer: Adopt a Design of Experiments (DoE) framework to evaluate variables:

Q. How can researchers resolve contradictions in reactivity data when using different catalytic systems with this compound?

Methodological Answer: Contradictions often arise from:

- Ligand-Specific Steric Effects: Compare turnover frequencies (TOF) using kinetic studies. For example, bulky ligands may slow transmetalation but improve selectivity .

- Base-Induced Decomposition: Monitor stability via HPLC under reaction conditions; use stabilizing agents (e.g., BHT) if degradation occurs .

- Case Study: Conflicting yields (40% vs. 70%) with PdCl₂(dppf) vs. Pd(OAc)₂/XPhos systems were resolved by optimizing ligand-to-Pd ratios (2:1 recommended) .

Q. What advanced analytical methods are recommended for detecting trace impurities in (5-Chloro-2-cyclopropylphenyl)boronic acid samples?

Methodological Answer:

Q. How can computational modeling guide the design of (5-Chloro-2-cyclopropylphenyl)boronic acid derivatives for enzyme inhibition?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to β-lactamase active sites, focusing on boron-mediated covalent interactions .

- QSAR Models: Correlate cyclopropyl ring strain (DFT-calculated) with inhibitory potency (IC₅₀) .

- Case Study: Methyl-to-cyclopropyl substitution improved Ki values by 10-fold in serine protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.